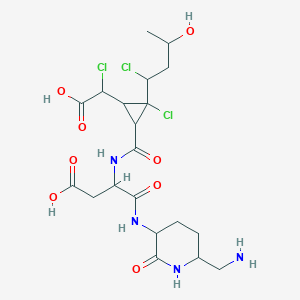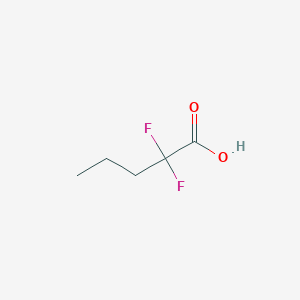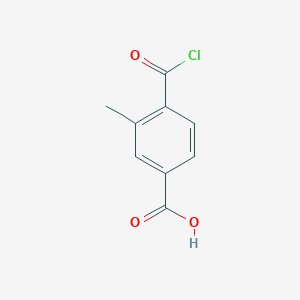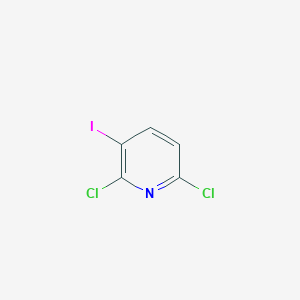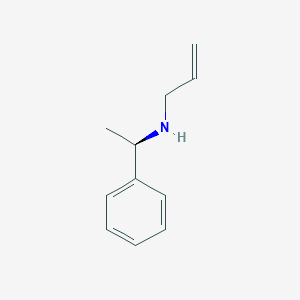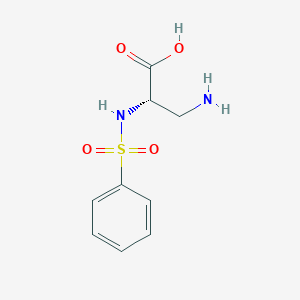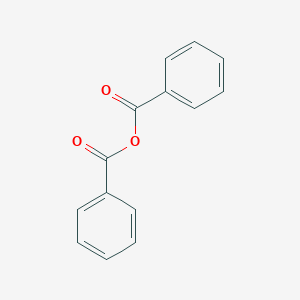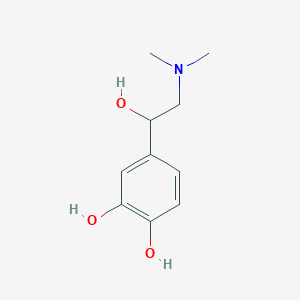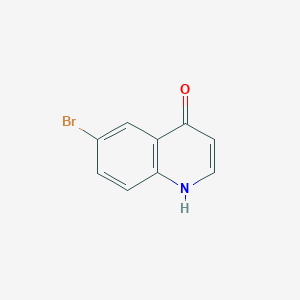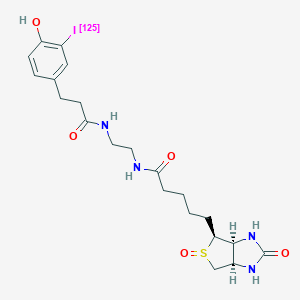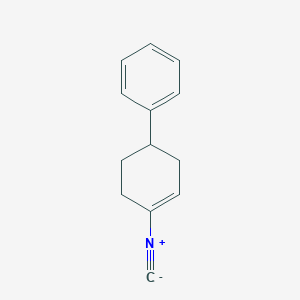
(4-Isocyano-cyclohex-3-enyl)-benzene
Overview
Description
(4-Isocyano-cyclohex-3-enyl)-benzene, also known as ICEB, is a chemical compound used in scientific research for its unique properties.
Scientific Research Applications
(4-Isocyano-cyclohex-3-enyl)-benzene is used in scientific research for its ability to selectively bind to certain proteins and enzymes. It has been studied for its potential use in drug discovery and development, particularly in the field of cancer research. (4-Isocyano-cyclohex-3-enyl)-benzene has also been used in the study of protein-protein interactions and enzyme kinetics.
Mechanism of Action
(4-Isocyano-cyclohex-3-enyl)-benzene binds to proteins and enzymes through a process called covalent modification. It forms a covalent bond with the target protein or enzyme, altering its structure and function. This can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
(4-Isocyano-cyclohex-3-enyl)-benzene has been shown to inhibit the activity of certain enzymes, including proteases and kinases. This can lead to changes in cellular processes such as apoptosis and cell cycle regulation. (4-Isocyano-cyclohex-3-enyl)-benzene has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Isocyano-cyclohex-3-enyl)-benzene in lab experiments is its selectivity for certain proteins and enzymes. This allows for more precise targeting of cellular processes. However, (4-Isocyano-cyclohex-3-enyl)-benzene can also have off-target effects, leading to unintended consequences. Additionally, the covalent modification of proteins and enzymes can be irreversible, making it difficult to reverse the effects of (4-Isocyano-cyclohex-3-enyl)-benzene.
Future Directions
There are several potential future directions for research involving (4-Isocyano-cyclohex-3-enyl)-benzene. One area of interest is the development of (4-Isocyano-cyclohex-3-enyl)-benzene-based drugs for the treatment of cancer and other diseases. (4-Isocyano-cyclohex-3-enyl)-benzene could also be used to study the role of specific proteins and enzymes in cellular processes. Additionally, further research is needed to better understand the mechanism of action of (4-Isocyano-cyclohex-3-enyl)-benzene and its potential side effects.
Conclusion
(4-Isocyano-cyclohex-3-enyl)-benzene is a chemical compound with unique properties that make it useful in scientific research. Its ability to selectively bind to certain proteins and enzymes has led to its use in drug discovery and development, as well as the study of cellular processes. While (4-Isocyano-cyclohex-3-enyl)-benzene has advantages for lab experiments, it also has limitations and potential side effects that need to be further studied. Future research may lead to the development of (4-Isocyano-cyclohex-3-enyl)-benzene-based drugs and a better understanding of its mechanism of action.
properties
IUPAC Name |
(4-isocyanocyclohex-3-en-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELZBCMFFALINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573360 | |
| Record name | 4-Isocyano-1,2,3,6-tetrahydro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isocyano-cyclohex-3-enyl)-benzene | |
CAS RN |
128798-39-0 | |
| Record name | (4-Isocyano-3-cyclohexen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128798-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isocyano-1,2,3,6-tetrahydro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



